LYN-1604 -

LYN-1604

Catalog Number: EVT-274160
CAS Number:
Molecular Formula: C33H43Cl2N3O2
Molecular Weight: 584.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel activator of ULK1, inducing cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis
LYN-1604 is a novel activator of ULK1, inducing cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis. LYN-1604 could induce cell death, associated with autophagy by the ULK complex (ULK1-mATG13-FIP200-ATG101) in MDA-MB-231 cells. To further explore LYN-1604-induced autophagic mechanisms, we found some potential ULK1 interactors, such as ATF3, RAD21, and caspase3, by performing comparative microarray analysis. LYN-1604 induced cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis.
Classification

LYN-1604 falls under the category of kinase activators and is specifically classified as a ULK1 agonist. Its mechanism involves enhancing the activity of ULK1, thereby promoting autophagy and apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of LYN-1604 involved several key steps:

  • In Silico Screening: Computational methods were employed to identify potential small molecule candidates that could activate ULK1.
  • Chemical Synthesis: Following the screening process, candidates were synthesized and subsequently tested for their kinase and anti-proliferative activities.
  • Site-Directed Mutagenesis: This technique was used to identify critical amino acid residues (LYS50, LEU53, TYR89) that interact with LYN-1604 during its binding to ULK1 .

Technical Details

The synthesized compounds underwent rigorous screening to evaluate their efficacy as ULK1 activators. The most promising candidate, LYN-1604, exhibited an effective concentration (EC50) of approximately 18.94 nM, indicating its potency in activating ULK1 .

Molecular Structure Analysis

Structure

The molecular structure of LYN-1604 has been characterized through various methods, including molecular docking studies. The compound forms hydrogen bonds with specific residues in ULK1 and exhibits hydrophobic interactions that stabilize its binding .

Data

The binding affinity and structural interactions were analyzed using:

  • Molecular Docking: This provided insights into the optimal binding conformation of LYN-1604 with ULK1.
  • Molecular Dynamics Simulations: These simulations assessed the stability of the LYN-1604/ULK1 complex over time, confirming the significance of the identified amino acid residues .
Chemical Reactions Analysis

Reactions

LYN-1604 primarily induces autophagy-associated cell death through its action on ULK1. The activation of ULK1 by LYN-1604 leads to:

  • Increased phosphorylation of downstream substrates such as mATG13.
  • Modulation of pathways involving ATF3, RAD21, and caspase 3, which are crucial for cell death mechanisms .

Technical Details

The biochemical assays conducted included:

  • ADP-Glo Kinase Assay: To measure the activation capacity of LYN-1604 on ULK1.
  • Western Blotting and Flow Cytometry: These techniques were utilized to analyze protein expression changes following treatment with LYN-1604 .
Mechanism of Action

Process

The mechanism by which LYN-1604 exerts its effects involves:

  1. Activation of ULK1: This initiates autophagy by forming a complex with mATG13, FIP200, and ATG101.
  2. Induction of Cell Death: The compound promotes both autophagic and apoptotic pathways in cancer cells, particularly in TNBC models .

Data

Research indicates that LYN-1604 treatment leads to significant changes in phosphorylation patterns within the ULK complex, enhancing autophagic flux and ultimately resulting in cell death.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented in the available literature, LYN-1604 is described as a dihydrochloride salt form which may influence its solubility and stability.

Chemical Properties

LYN-1604 has been characterized for its ability to selectively activate ULK1 without significantly affecting other kinases. Its chemical stability under physiological conditions has also been noted as a favorable attribute for therapeutic applications .

Applications

Scientific Uses

LYN-1604 holds promise as a research tool for studying autophagy-related processes and could potentially serve as a therapeutic agent for treating TNBC. Its ability to modulate ULK1 activity makes it a candidate for further development in cancer therapies targeting autophagy pathways .

Introduction to ULK1 Signaling in Oncogenesis

Role of ULK1 in Autophagy Regulation and Cancer Pathobiology

ULK1 (Unc-51-like kinase 1) is a serine/threonine kinase that serves as the master initiator of autophagy—a lysosomal degradation pathway critical for cellular homeostasis. Structurally, ULK1 comprises an N-terminal kinase domain (residues 16–278), a proline/serine-rich linker region (279–832), and a C-terminal domain (833–1050) responsible for interactions with autophagy proteins like mATG13, FIP200, and ATG101 [1] [7]. This complex integrates upstream signals from nutrient sensors (e.g., mTOR and AMPK) to orchestrate autophagosome formation. Under nutrient deprivation, AMPK phosphorylates ULK1 at Ser⁵⁵⁵, activating autophagy, while mTOR phosphorylates ULK1 at Ser⁷⁵⁸ and Ser⁶³⁸ to suppress it [1] [5].

In cancer, ULK1 exhibits a context-dependent duality. During early tumorigenesis, it acts as a tumor suppressor by clearing damaged organelles and proteins. However, in established tumors—particularly under metabolic stress—ULK1-mediated autophagy promotes cancer cell survival by recycling macromolecules to sustain growth and mitigate therapy-induced damage [1] [7]. This adaptation is especially pronounced in aggressive cancers like triple-negative breast cancer (TNBC), where autophagy supports chemoresistance and metastasis [1] [3].

Table 1: Functional Domains of ULK1

DomainResiduesFunction
Kinase domain16–278Catalyzes phosphorylation of autophagy proteins
Proline/Serine-rich279–832Site of post-translational modifications
C-terminal domain833–1050Binds mATG13, FIP200, and ATG101

Table 2: Autophagy Stages Regulated by ULK1

StageKey ProcessesULK1 Role
InitiationPhagophore nucleationULK1 complex activation
ElongationLC3 lipidation, autophagosome expansionRecruits PI3K complex
MaturationLysosomal fusion, cargo degradationRegulates SNARE complexes

ULK1 Downregulation in Triple-Negative Breast Cancer (TNBC): TCGA and TMA Validation

ULK1 expression is aberrantly reduced in TNBC, a subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification. The Cancer Genome Atlas (TCGA) analysis revealed that ULK1 mRNA levels in TNBC tumors (n=55) were significantly lower than in non-TNBC tumors (n=472; p=1.39×10⁻⁶) [3] [8]. Tissue microarray (TMA) studies of 40 breast cancer samples corroborated this, showing diminished ULK1 protein expression in TNBC tissues compared to matched adjacent normal tissues (p<0.0001) [3] [8].

Notably, ULK1 downregulation correlates with aggressive clinicopathological features:

  • Larger tumor size
  • Advanced lymph node involvement
  • Higher pathological stage [3] [7]Protein-protein interaction (PPI) network analysis identified ULK1 as a hub protein with 22 interactors, underscoring its centrality in autophagy dysregulation in TNBC [3].

Therapeutic Rationale for ULK1 Agonism in TNBC Treatment

The downregulation of ULK1 in TNBC creates a therapeutic paradox: while autophagy typically promotes tumor survival, reactivating ULK1 can trigger excessive, lethal autophagy and apoptosis. This vulnerability arises because TNBC cells exhibit basal autophagy dependency, making them susceptible to ULK1 hyperactivation [3] [6]. Pharmacological ULK1 agonism thus represents a strategy to exploit this dependency, converting a pro-survival mechanism into a cell death pathway. LYN-1604, the first-in-class ULK1 agonist, was designed to test this hypothesis [3] [8].

Properties

Product Name

LYN-1604

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone

Molecular Formula

C33H43Cl2N3O2

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3

InChI Key

DVNVYWLKGWAELS-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

LYN-1604; LYN 1604; LYN1604; LYN-1604 free base

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.